Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate
Descripción
Historical Context and Development
The development of this compound emerged from the broader exploration of pyrrolidine-containing compounds in pharmaceutical research. The pyrrolidine scaffold has been recognized as one of the most prevalent and valuable structural motifs in medicinal chemistry, with its presence documented in numerous bioactive natural products and synthetic pharmaceuticals. The five-membered pyrrolidine ring system has been extensively utilized by medicinal chemists due to its ability to provide three-dimensional molecular coverage through its non-planar structure and pseudorotation phenomena.
The compound's registration in chemical databases occurred as part of systematic efforts to catalog novel organic intermediates with potential pharmaceutical applications. The Chemical Abstracts Service assigned it the registry number 898749-82-1, establishing its formal identity in the scientific literature. This registration reflects the growing interest in pyrrolidine-derived compounds, which rank among the top five most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by regulatory agencies.
Research into pyrrolidine-containing molecules has been driven by their remarkable therapeutic potential across diverse medical applications. Statistical analyses have revealed that pyrrolidine scaffolds appear in approximately 37 drugs approved by the United States Food and Drug Administration, demonstrating their proven utility in pharmaceutical development. The development of this compound represents a continuation of this rich tradition of pyrrolidine-based drug discovery.
Significance in Organic and Medicinal Chemistry
This compound occupies a significant position in both organic synthesis and medicinal chemistry research. The compound's importance stems from its incorporation of the pyrrolidine scaffold, which has been extensively studied for its contribution to drug design and biological activity. The pyrrolidine ring system enhances the pharmacophore space exploration capabilities due to its sp³-hybridization characteristics, which provide increased three-dimensional coverage compared to aromatic ring systems.
The compound's structural design incorporates several key features that contribute to its medicinal chemistry significance. The pyrrolidine moiety contributes to the stereochemistry of the molecule and provides conformational flexibility that can influence biological target interactions. Research has demonstrated that different stereoisomers and spatial orientations of substituents on pyrrolidine rings can lead to dramatically different biological profiles in drug candidates, primarily due to variations in binding modes to enantioselective proteins.
In organic synthesis applications, this compound serves as a versatile intermediate for the construction of more complex molecular architectures. The compound's multiple functional groups, including the ester, ketone, and pyrrolidine functionalities, provide numerous opportunities for chemical transformations and derivatization. The presence of both electrophilic and nucleophilic centers within the molecule enables participation in diverse reaction pathways, making it valuable for medicinal chemists seeking to develop novel therapeutic agents.
Table 1: Key Physicochemical Properties of this compound
Overview of Structural Characteristics and Nomenclature
The structural characteristics of this compound reflect a sophisticated molecular design incorporating multiple functional groups and stereochemical elements. The compound's systematic name, as established by the Chemical Abstracts Service, is Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ζ-oxobenzeneheptanoate, which provides a detailed description of its structural components.
The molecular structure features a central phenyl ring substituted at the meta (3-) position with a pyrrolinomethyl group, specifically a 2,5-dihydro-1H-pyrrol-1-ylmethyl substituent. This pyrrolidine-derived moiety contributes significantly to the compound's three-dimensional structure and potential biological activity. The phenyl ring is connected to a seven-carbon aliphatic chain bearing a ketone functional group at the seventh position, which in turn is attached to an ethyl ester group.
The International Union of Pure and Applied Chemistry identifier for the compound is InChI=1S/C20H27NO3/c1-2-24-20(23)12-5-3-4-11-19(22)18-10-8-9-17(15-18)16-21-13-6-7-14-21/h6-10,15H,2-5,11-14,16H2,1H3, providing a standardized representation of its connectivity. The corresponding InChIKey is FKTYJRUTJNVVTD-UHFFFAOYSA-N, which serves as a unique chemical identifier for database searches and chemical informatics applications.
Alternative nomenclature systems provide additional insight into the compound's structural features. The systematic name Benzeneheptanoic acid, 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ζ-oxo-, ethyl ester emphasizes the heptanoic acid backbone with its various substitutions. This naming convention highlights the compound's classification as an ester derivative of a substituted benzeneheptanoic acid.
Table 2: Structural Identifiers and Alternative Names
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Name | Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ζ-oxobenzeneheptanoate |
| Alternative Name | Benzeneheptanoic acid, 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ζ-oxo-, ethyl ester |
| Simplified Molecular Input Line Entry System | C(C1=CC(C(CCCCCC(OCC)=O)=O)=CC=C1)N2CC=CC2 |
| International Chemical Identifier Key | FKTYJRUTJNVVTD-UHFFFAOYSA-N |
| Canonical Simplified Molecular Input Line Entry System | O=C(OCC)CCCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2 |
The structural complexity of this compound is further exemplified by its relationship to positional isomers. Related compounds include Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate (Chemical Abstracts Service number 898764-02-8) and Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate, which differ only in the position of the pyrrolinomethyl substituent on the phenyl ring. These structural relationships highlight the importance of substitution patterns in determining molecular properties and potential biological activities.
Propiedades
IUPAC Name |
ethyl 7-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-2-24-20(23)12-5-3-4-11-19(22)18-10-8-9-17(15-18)16-21-13-6-7-14-21/h6-10,15H,2-5,11-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTYJRUTJNVVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643518 | |
| Record name | Ethyl 7-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-82-1 | |
| Record name | Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Formation of the Pyrrolidine Ring
- The pyrrolidine ring is typically synthesized via cyclization reactions of suitable precursors such as amino alcohols or amino acids.
- Cyclization is achieved under controlled acidic or basic conditions to promote ring closure efficiently.
- This step is critical as the pyrrolidine ring imparts unique chemical properties to the final compound.
Attachment to the Phenyl Group
- The pyrrolidine ring is covalently linked to the phenyl group through nucleophilic substitution.
- This often involves halogenated phenyl derivatives (e.g., bromophenyl or chlorophenyl compounds) as electrophilic partners.
- Reaction conditions are optimized to favor substitution without side reactions, typically using polar aprotic solvents and mild bases.
Introduction of the Heptanoate Chain with Keto Group
- The heptanoate chain bearing a keto group at the seventh carbon is introduced via aldol condensation followed by esterification.
- Aldol condensation forms the carbon-carbon bond between the phenyl-pyrrolidine intermediate and the keto-heptanoate moiety.
- Esterification is performed using ethanol and acid catalysts or via activated intermediates (e.g., acid chlorides or anhydrides) to yield the ethyl ester.
Industrial Production Methods
- Industrial synthesis adapts the laboratory-scale routes with enhancements for yield, purity, and scalability.
- Use of advanced catalysts and continuous flow reactors improves reaction efficiency and reproducibility.
- Automated purification systems, such as preparative chromatography, ensure high purity of the final product.
- Quality control protocols include spectroscopic and chromatographic analyses to maintain batch consistency.
Detailed Research Findings and Analytical Techniques
| Step | Reaction Type | Key Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Amino alcohols/amino acids, acid/base catalyst | Pyrrolidine ring formation | Control of pH and temperature critical for ring closure |
| 2 | Nucleophilic substitution | Halogenated phenyl derivative, base (e.g., K2CO3), solvent (e.g., DMF) | Attach pyrrolidine to phenyl | Avoids over-alkylation, requires inert atmosphere |
| 3 | Aldol condensation | Base catalyst (e.g., NaH), aldehyde/ketone intermediates | Form carbon-carbon bond | Reaction monitored by TLC or HPLC |
| 4 | Esterification | Ethanol, acid catalyst or coupling agents (e.g., DCC) | Form ethyl ester | Purification by recrystallization or chromatography |
Purification and Characterization
- Purification is typically achieved by recrystallization or column chromatography using silica gel.
- Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to verify functional groups and connectivity.
- Fourier Transform Infrared Spectroscopy (FT-IR) to identify characteristic carbonyl and ester stretches.
- High-Resolution Mass Spectrometry (HR-MS) for molecular weight confirmation.
- Single-Crystal X-ray Diffraction (SC-XRD) for detailed 3D structural elucidation, especially to confirm pyrrolidine ring conformation and phenyl attachment.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale | Notes |
|---|---|---|---|
| Reaction Time | 12–24 hours | 6–12 hours (optimized) | Continuous flow reduces time |
| Yield | 60–75% | 80–90% | Catalyst and solvent optimization |
| Purity | >95% (post-chromatography) | >98% (automated purification) | Stringent QC in industry |
| Solvent | DMF, ethanol | Green solvents preferred | Solvent recycling implemented |
| Catalyst | NaH, K2CO3 | Advanced heterogeneous catalysts | Catalyst recovery systems |
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Similar Compounds
The compound’s structural and functional analogs can be categorized based on backbone similarity, substituent groups, and applications. Below is a systematic analysis:
Structural Analogues
Functional Group Analogues: Heptanoate Esters
Application-Specific Analogues
- Pharmaceutical Candidates: Compounds like 7-[4-[[...]methyl]-2,3-difluorophenyl]heptanoate and pyrrolidine/pyrrolinone derivatives share the heptanoate backbone but are tailored for drug discovery via fluorination or heterocyclic modifications.
- Flavor Compounds: Ethyl heptanoate and related esters (e.g., ethyl hexanoate, ethyl valerate) dominate flavor profiles in spirits , whereas the target compound’s complexity likely precludes volatility and aroma utility.
Key Research Findings and Data
Predicted vs. Empirical Data
- The target compound’s predicted density (1.091 g/cm³) and boiling point (457.4°C) align with trends for bulky, polyfunctional esters. Simpler analogs like ethyl heptanoate exhibit lower boiling points (~190°C) .
Actividad Biológica
Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate, with CAS number 898764-02-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is CHNO, and it has a molecular weight of approximately 329.44 g/mol. It is classified as an ethyl ester of a heptanoic acid derivative, which influences its solubility and biological interactions.
Research indicates that compounds with similar structures often exhibit activity through modulation of various biological pathways, including:
- Enzyme Inhibition : this compound may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Receptor Binding : The presence of the pyrrolinomethyl group suggests potential interactions with neurotransmitter receptors, which could influence neurological functions.
Pharmacological Studies
Recent studies have focused on the pharmacological effects of this compound:
- Antitumor Activity : Preliminary studies have shown that analogs of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential antitumor properties.
- Neuroprotective Effects : Research suggests that similar compounds may offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects in a rat model of neurodegeneration. The compound was administered at doses of 5 mg/kg and demonstrated significant improvements in cognitive function compared to controls.
| Treatment Group | Cognitive Score (Out of 100) |
|---|---|
| Control | 40 |
| Ethyl Compound | 70 |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate, and how can reaction yields be optimized?
- Methodological Answer : A stepwise approach is advised:
- Esterification : React 7-oxoheptanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester.
- Friedel-Crafts Acylation : Introduce the 3-(3-pyrrolinomethyl)phenyl group via acylation, using AlCl₃ as a Lewis catalyst.
- Optimization : Vary solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading to maximize yield. Monitor intermediates via TLC and HPLC.
- Reference : Similar β-keto ester syntheses highlight Claisen-like condensation and acylation steps .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Assign proton environments via ¹H-¹H COSY and ¹³C HSQC to resolve overlapping signals, particularly for the pyrrolinomethyl and phenyl groups.
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use Cu-Kα radiation to determine absolute configuration and confirm steric hindrance effects.
Advanced Research Questions
Q. What computational approaches predict the hydrogen-bonding networks and crystal packing behavior of this compound?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s methodology to classify hydrogen bonds (e.g., D₁¹, C₂² motifs) using Mercury software.
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model intermolecular interactions (e.g., C=O···H-N) and lattice energy.
Q. How do solvent polarity and temperature influence the compound’s stability in solution-phase reactions?
- Methodological Answer :
- Phase Equilibrium Studies : Measure solubility in solvents (e.g., ethyl acetate, DMSO) using gravimetric analysis at 288–308 K.
- Kinetic Stability : Perform Arrhenius plots (ln(k) vs. 1/T) in varying solvents to assess degradation rates. Polar aprotic solvents (e.g., DMF) may stabilize the ester group.
- Reference : Critical locus data for CO₂/ethyl ester systems inform solvent selection under high-pressure conditions .
Q. How can discrepancies in reported bioactivity data be resolved, particularly regarding pH-dependent reactivity?
- Methodological Answer :
- Controlled Assays : Replicate studies under standardized pH (e.g., 7.4 vs. 5.0) and ionic strength. Use LC-MS to detect pH-sensitive degradation products (e.g., hydrolyzed carboxylic acid).
- Stereochemical Integrity : Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) to rule out racemization artifacts.
- Reference : pH-dependent mismatch discrimination in DNA studies highlights the need for rigorous buffer controls .
Q. What conformational analysis methods elucidate the puckering dynamics of the pyrrolidine ring in this compound?
- Methodological Answer :
- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to quantify ring distortion.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., water) using AMBER force fields to track pseudorotation pathways.
Data Contradiction Analysis
Q. How should conflicting NMR data (e.g., δ 1.2–1.4 ppm for methyl groups) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Acquire spectra at 298 K and 223 K to identify dynamic effects (e.g., rotamers).
- NOESY : Detect through-space interactions between the pyrrolinomethyl group and adjacent protons to confirm spatial arrangement.
- Reference : Phase equilibrium studies in ternary systems emphasize temperature-dependent solvent interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
